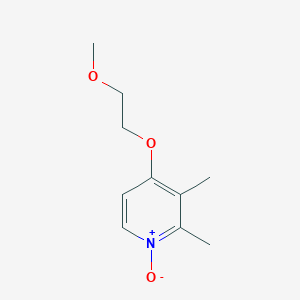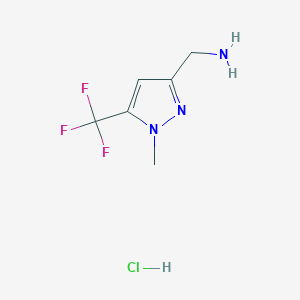
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
Descripción general
Descripción
“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 201.58 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6F3N3.ClH/c1-11-3(5(6,7)8)2-4(9)10-11;/h2H,1H3,(H2,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code can provide more information about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis Techniques
- The compound has been used in the ambient-temperature synthesis of novel imines, demonstrating its versatility in organic synthesis processes. One study reported the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its potential in creating new chemical entities (Becerra, Cobo, & Castillo, 2021).
Applications in Coordination Chemistry
- This chemical is a key component in the formation of Co(II) chloride complexes. The formation of these complexes varies depending on the substitution group of the bis((1H-pyrazol-1-yl)methyl)amine ligand, which can influence the geometry of the complexes. This has implications in the field of coordination chemistry and potentially in catalysis (Choi et al., 2015).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized and tested for cytotoxicity. One example is the convergent synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, which showed significant cytotoxicity in human leukocytes at high concentrations. This demonstrates its potential utility in developing new therapeutic agents (Bonacorso et al., 2016).
Bioactivation and Insecticidal Activity
- The linker length of glucose-fipronil conjugates, which include trifluoromethyl-pyrazolyl derivatives, affects the rate of bioactivation by β-glucosidase. This has implications in designing pro-pesticides and understanding their mechanism of action in agricultural applications (Wen et al., 2018).
Photocytotoxic Properties
- Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which can be derived from similar pyrazolyl compounds, have been studied for their photocytotoxic properties. Such studies are essential for developing new photoactivated drugs for cancer therapy (Basu et al., 2014).
Antimicrobial and Antitubercular Activity
- Synthesis and in vitro testing of derivatives like 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-(isonicotinoyl) pyrazoles have shown antimicrobial and antitubercular activities. This highlights their potential in treating infectious diseases, especially tuberculosis (Almeida da Silva et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
The introduction of the functional group at the 4th position of 1-methyl-5-(trifluoromethyl)-1h-pyrazole was illustrated by the optimized synthesis of the corresponding aldehyde and acid based on the br–li exchange in an appropriate bromide .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride interacts with its targets and performs its function .
Propiedades
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMMOULSYFPDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



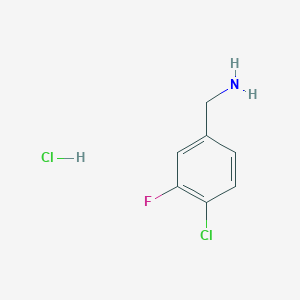
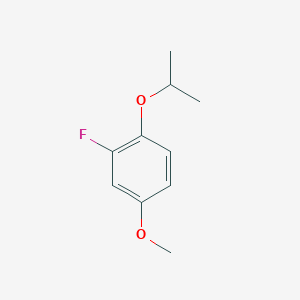
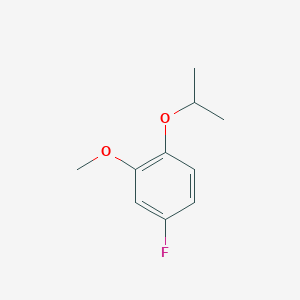
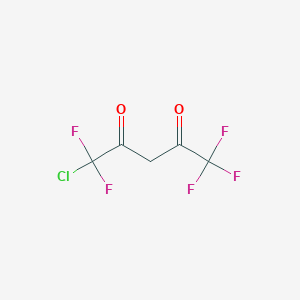
![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)
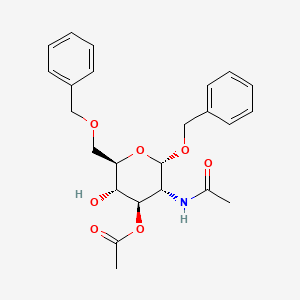

![2-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B3040458.png)


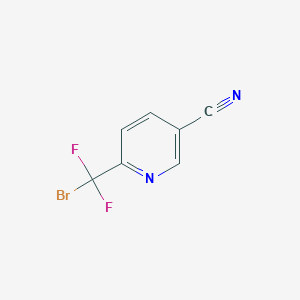
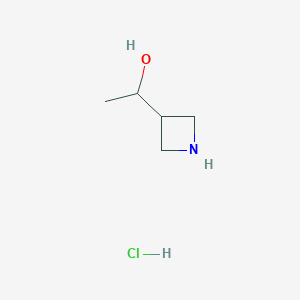
![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)
